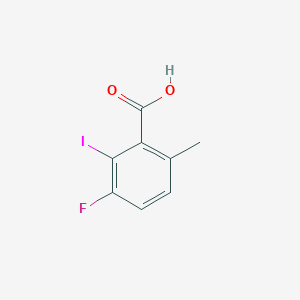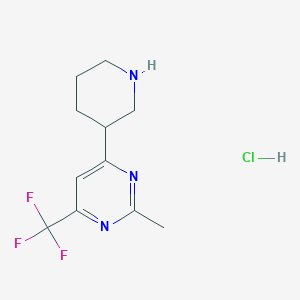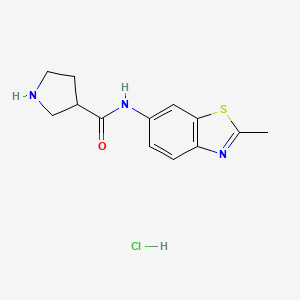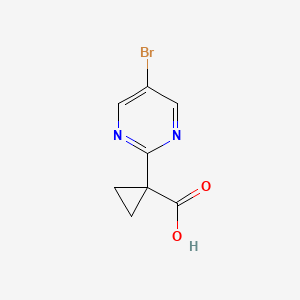
1-(5-Bromopyrimidin-2-YL)cyclopropanecarboxylic acid
Vue d'ensemble
Description
Synthesis Analysis
Cyclopropanecarboxylic acid derivatives, including those similar to 1-(5-Bromopyrimidin-2-yl)cyclopropanecarboxylic acid, have shown potential in biological activities. Specifically, certain compounds have exhibited excellent herbicidal and fungicidal activities.Molecular Structure Analysis
The molecular weight of 1-(5-Bromopyrimidin-2-YL)cyclopropanecarboxylic acid is 242.07 g/mol . The InChI code is1S/C9H8BrNO2/c10-6-1-2-7 (11-5-6)9 (3-4-9)8 (12)13/h1-2,5H,3-4H2, (H,12,13) . Chemical Reactions Analysis
Compounds containing 5-bromopyrimidine-2-carboxylic acid have been used in the construction of bimetallic complexes demonstrating efficient energy transfer and sensitized near-infrared emission. This has implications in the field of photophysics and materials science.Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It is stored in a sealed, dry environment at 2-8°C .Applications De Recherche Scientifique
Synthesis and Bioactivity of Derivatives
- Cyclopropanecarboxylic acid derivatives, including those similar to 1-(5-Bromopyrimidin-2-yl)cyclopropanecarboxylic acid, have shown potential in biological activities. Specifically, certain compounds have exhibited excellent herbicidal and fungicidal activities (Tian, Song, Wang, & Liu, 2009).
Structural and Conformational Studies
- Detailed structural and conformational analysis of cyclopropanecarboxylic acid derivatives has been conducted. These studies are crucial for understanding the pharmacophoric distances and ligand-receptor interactions, which are important in drug design and development (Meneghetti & Artali, 2008).
Sensitized Near-Infrared Emission
- Compounds containing 5-bromopyrimidine-2-carboxylic acid have been used in the construction of bimetallic complexes demonstrating efficient energy transfer and sensitized near-infrared emission. This has implications in the field of photophysics and materials science (Chen et al., 2014).
Synthesis of Inhibitors
- Cyclopropanecarboxylic acid derivatives have been explored for the synthesis of inhibitors of ethylene biosynthesis. This area of research has potential applications in agricultural sciences (Wick, Tamm, & Boller, 1995).
Spectroscopic Characterization and Crystal Structure
- Detailed spectroscopic characterization and crystal structure analysis of derivatives like 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide have been performed, contributing to the understanding of molecular interactions and crystal engineering (Anuradha et al., 2014).
Safety And Hazards
Propriétés
IUPAC Name |
1-(5-bromopyrimidin-2-yl)cyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2O2/c9-5-3-10-6(11-4-5)8(1-2-8)7(12)13/h3-4H,1-2H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYNJIMCHASPXKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=NC=C(C=N2)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Bromopyrimidin-2-YL)cyclopropanecarboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



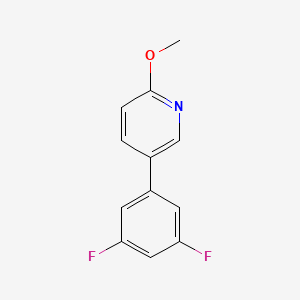
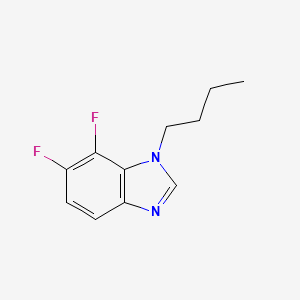
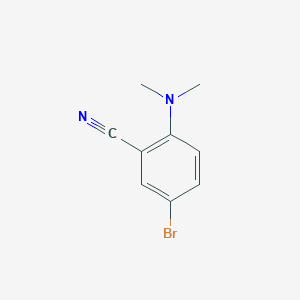
![4-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B1445573.png)
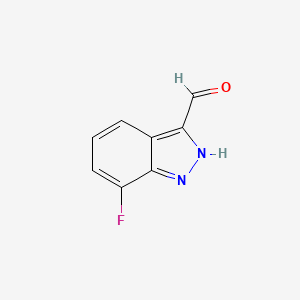
![2-Fluoro-4-[4-(methylsulfanyl)phenyl]benzonitrile](/img/structure/B1445577.png)
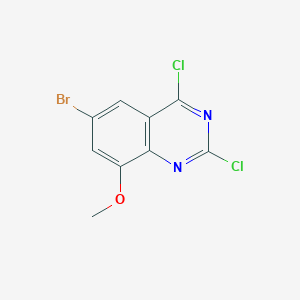
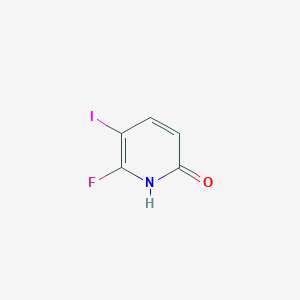
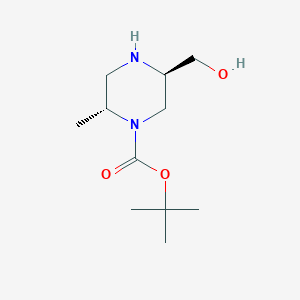
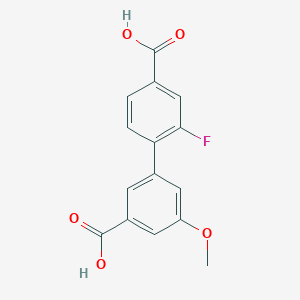
![4-[2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholine](/img/structure/B1445587.png)
